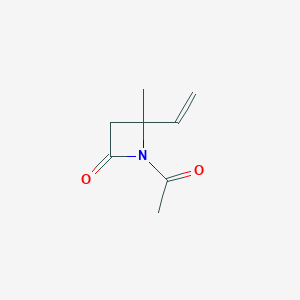

(R)-tert-Butyl 3-amino-4-phenylbutanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic acid, involves strategies like acylation, rearrangements, and metal-catalyzed reactions. The use of diazo compounds and carbamates is common in these syntheses, indicating a variety of functional group manipulations and transformations (Linder, Steurer, & Podlech, 2003).

Molecular Structure Analysis

Analyzing the molecular structure of compounds related to this compound, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the significance of protecting groups in stabilizing the molecule and influencing its reactivity. Intramolecular hydrogen bonding and weak intermolecular interactions play roles in the solid-state conformation and reactivity of these molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives encompass a wide range of transformations, including asymmetric synthesis, peptide bond formation, and the creation of amino acid derivatives with significant stereoselectivity. For instance, the Blaise reaction and subsequent treatments can lead to various amino-functionalized products, demonstrating the compound's versatility in synthesis (Syed, Förster, & Effenberger, 1998).

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound were not identified, the analysis of related compounds provides insight into the influence of substituents on properties like solubility, stability, and crystal structure. Such properties are crucial for the compound's application in further chemical syntheses and material science applications.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity patterns, functional group transformations, and stereoselectivity in reactions, are fundamental for its use in organic synthesis. The ability to undergo reactions such as nucleophilic addition, enantioselective catalysis, and hydrogenation highlights the compound's versatility and importance in constructing complex molecular architectures (Ellman, Owens, & Tang, 2002).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Chemistry

Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst

A study by Tateiwa and Uemura (1997) reviewed the use of modified natural and synthetic clays as catalysts for various organic synthesis reactions, including Friedel-Crafts alkylation and aromatic alkylation, which are relevant to the manipulation of phenyl groups as seen in (R)-tert-Butyl 3-amino-4-phenylbutanoate. These catalysts could potentially be used in the synthesis or modification of compounds similar to this compound, demonstrating the importance of catalysis in organic synthesis (Tateiwa & Uemura, 1997).

Bioactive Molecule Separation

Three-phase Partitioning as a Bioseparation Process

Yan et al. (2018) discussed three-phase partitioning (TPP), a method for separating and purifying bioactive molecules. This technique, involving tert-butanol and other components, can be applied to isolate compounds similar to this compound from mixtures, indicating its utility in pharmaceutical and food sciences (Yan et al., 2018).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic Approaches to Chiral Synthesis

Pellissier (2011) provided an overview of non-enzymatic kinetic resolution techniques, which are crucial for synthesizing enantiomerically pure compounds, including those similar to this compound. This review highlights the importance of chiral catalysts in achieving high selectivity and yield, underpinning the synthesis of complex molecules like this compound (Pellissier, 2011).

Environmental and Toxicological Considerations

Synthetic Phenolic Antioxidants Review

Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for future studies on novel SPAs with reduced toxicity. While not directly related to this compound, this study emphasizes the environmental and health considerations in the use and disposal of synthetic chemicals, which could extend to the handling and application of this compound derivatives (Liu & Mabury, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of ®-tert-Butyl 3-amino-4-phenylbutanoate is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .

Mode of Action

It is believed that the compound interacts with the protein, potentially altering its structure or function .

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known asamphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

Given its target, it is likely that the compound affects the life cycle of certain viruses, potentially inhibiting the assembly and maturation of new virions .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl 3-amino-4-phenylbutanoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247000 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166023-31-0 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.